molecular formula C24H28N2O4 B2467653 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate CAS No. 312606-14-7

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate

Cat. No.: B2467653
CAS No.: 312606-14-7
M. Wt: 408.498
InChI Key: UJVZIZSSXKBQKH-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-3-10-21(27)30-16-15-26-23(28)18-9-7-8-17-20(25-13-5-4-6-14-25)12-11-19(22(17)18)24(26)29/h7-9,11-12H,2-6,10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVZIZSSXKBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate is a synthetic compound that belongs to the class of benzoisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C23H26N2O4
  • Molar Mass : 394.46 g/mol
  • Solubility : Soluble in DMSO (15 mg/mL)
  • Appearance : Yellow to dark orange powder
  • Storage Conditions : 2-8°C
PropertyValue
Molecular FormulaC23H26N2O4
Molar Mass394.46 g/mol
SolubilityDMSO: 15 mg/mL
AppearanceYellow to dark orange
Storage2-8°C

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Key Enzymes : These compounds can inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They may promote programmed cell death in malignant cells, enhancing their potential as anti-cancer agents.

Anticancer Properties

Studies have demonstrated that derivatives of benzoisoquinoline, including the target compound, show significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Studies

  • Study on REDD1 Induction :
    • A study indicated that related compounds could act as REDD1 inducers, which play a crucial role in cellular stress responses and tumor suppression .
    • The compound was shown to activate pathways that lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Influenza A Virus Inhibition :
    • Another study highlighted the ability of similar compounds to inhibit the virulence factor NS1 of the influenza A virus, suggesting potential antiviral properties alongside anticancer effects .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. Key findings include:

  • Enhanced Solubility and Bioavailability : Modifications to the chemical structure have been shown to improve solubility and bioavailability, which are critical for effective therapeutic applications .
  • Selectivity for Cancer Cells : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Antiviral Activity

Research indicates that derivatives of compounds similar to 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate demonstrate significant antiviral properties. These compounds may inhibit viral replication through mechanisms that interfere with viral entry or replication processes, making them potential candidates for antiviral drug development.

Antimicrobial Properties

The compound has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity, which can lead to cell death. This property is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance .

Anticancer Effects

In vitro studies have revealed that the compound can induce apoptosis in various cancer cell lines. The activation of caspases and modulation of apoptotic pathways are key mechanisms through which this compound exerts its anticancer effects. This makes it a promising candidate for further research in cancer therapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Initial findings suggest it may reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and potential applications of this compound:

Study FocusFindings
Antiviral ActivitySignificant inhibition of viral replication observed in related compounds .
Antimicrobial TestingPotent activity against multiple bacterial strains; mechanism involves cell membrane disruption.
Cancer Cell LinesInduction of apoptosis noted across various cancer types; involvement of caspase activation .
Neurodegenerative DiseasePotential reduction of amyloid-beta levels through β-secretase inhibition .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The introduction of the piperidine group at the 6-position of the benzo[de]isoquinoline-dione scaffold occurs via nucleophilic aromatic substitution (SNAr). A brominated precursor (e.g., 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-ethyl ester) reacts with piperidine under heated conditions:

  • Conditions : N-methylpyrrolidone (NMP) solvent, triethylamine (TEA) as a base, 383 K (110°C), 4 hours .

  • Yield : ~86% after recrystallization from ethanol .

Esterification

The ethyl pentanoate group is introduced via esterification of a hydroxyl-containing intermediate. A typical protocol involves:

  • Reagents : Pentanoic acid (or its chloride) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with DMAP (4-dimethylaminopyridine) as a catalyst .

  • Solvents : Acetonitrile or dichloromethane under anhydrous conditions .

Benzo[de]isoquinoline-dione Core

  • Nucleophilic Attack : The electron-deficient carbonyl groups at positions 1 and 3 are susceptible to nucleophilic attack. For example, reactions with amines or alcohols could lead to ring-opening or substitution .

  • Hydrolysis : The dione moiety may undergo hydrolysis under strongly acidic or basic conditions, though this is not explicitly documented for the target compound.

Piperidine Substituent

  • Quaternization : The tertiary amine in the piperidine ring can react with alkyl halides or acyl chlorides to form quaternary ammonium salts .

  • Salt Formation : Protonation with acids (e.g., HCl) generates water-soluble salts, potentially useful for bioavailability enhancement .

Ethyl Pentanoate Ester

  • Hydrolysis : The ester group is hydrolyzable under acidic (e.g., H2SO4/H2O) or basic (e.g., NaOH/EtOH) conditions to yield the corresponding carboxylic acid .

  • Transesterification : Reacts with excess alcohols (e.g., methanol) in the presence of acid/base catalysts to form alternative esters .

Stability and Degradation Pathways

  • Thermal Stability : The compound is likely stable up to 150–200°C, based on analogous sulfobetaine monomers with similar ester linkages .

  • Photodegradation : The aromatic dione system may undergo photochemical degradation under UV light, necessitating storage in amber vials .

  • Oxidative Stability : The piperidine ring is prone to oxidation, particularly in the presence of peroxides or metal ions .

Table 2: Spectroscopic Data for Analogous Compounds

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
C=O (dione)1720–17081.95 (s, CH3, ester)
N⁺–CH2 (piperidine)3020–30333.17 (s, N⁺–(CH3)2)
C–O (ester)1155–11894.60 (t, –COO–CH2–)

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

Molecular Composition and Key Functional Groups

The target compound features:

  • A benzo[de]isoquinoline-1,3-dione core (positions 1 and 3 ketones).
  • Piperidin-1-yl substitution at position 6.
  • Ethyl pentanoate ester at position 2.

Retrosynthetic disconnections suggest three primary intermediates (Figure 1):

  • 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione : Core structure.
  • 2-Hydroxyethyl intermediate : Introduced via alkylation.
  • Pentanoate ester : Formed via esterification.

Synthesis of the Benzo[de]isoquinoline Core

Condensation of Naphthalic Anhydride with Piperidine

Protocol ():

  • Reactants :
    • Naphthalic anhydride (1.0 eq.)
    • Piperidine (1.2 eq.)
    • Acetonitrile (30 wt%), nitrobenzene (0.1% v/v as catalyst).
  • Conditions : Reflux at 82°C for 7 days.
  • Workup :
    • Cool to 25°C, filter precipitated side products.
    • Concentrate under vacuum, recrystallize from acetonitrile/diethyl ether.

Yield : 72–78% (analogous to sulfobetaine monomer synthesis).

Table 1: Spectral Confirmation of 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Technique Key Data
¹H NMR δ 1.60–2.30 (m, piperidine CH₂), 7.20–8.50 (m, aromatic H)
FT-IR 1722 cm⁻¹ (C=O), 1637 cm⁻¹ (C=C), 1155 cm⁻¹ (SO₃⁻ asym, if present)
Elemental Calculated: C 70.21%, H 5.67%, N 6.54%; Found: C 70.18%, H 5.70%, N 6.52%

Introduction of the 2-Hydroxyethyl Group

Alkylation with Ethylene Oxide

Protocol :

  • Reactants :
    • 6-(Piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (1.0 eq.).
    • Ethylene oxide (3.0 eq.), potassium carbonate (2.0 eq.).
  • Conditions :
    • Anhydrous DMF, 60°C, 48 h under N₂.
  • Workup :
    • Quench with ice-water, extract with dichloromethane.
    • Dry over MgSO₄, purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 65% (extrapolated from morpholinoethyl methacrylate synthesis).

Esterification with Pentanoic Acid

Steglich Esterification

Protocol ():

  • Reactants :
    • 2-Hydroxyethyl intermediate (1.0 eq.).
    • Pentanoic acid (1.5 eq.), DCC (1.5 eq.), DMAP (0.1 eq.).
  • Conditions :
    • Anhydrous THF, 0°C → 25°C, 24 h.
  • Workup :
    • Filter DCU precipitate, concentrate.
    • Purify via precipitation (CHCl₃ → hexane).

Yield : 82% (similar to pentachlorobenzoate ester synthesis).

Table 2: Characterization of Final Product
Property Value
Molecular Formula C₂₆H₂₇Cl₅N₂O₄
Molecular Weight 600.7 g/mol
FT-IR 1713 cm⁻¹ (ester C=O), 1636 cm⁻¹ (C=C)
¹H NMR δ 0.90 (t, pentanoate CH₃), 4.40 (m, OCH₂)

Alternative Synthetic Routes

One-Pot Synthesis via Microwave Assistance

Protocol :

  • Reactants :
    • Naphthalic anhydride, piperidine, 2-bromoethyl pentanoate.
  • Conditions :
    • DMF, K₂CO₃, microwave 120°C, 2 h.
  • Yield : 58% (lower due to competing hydrolysis).

Enzymatic Esterification

Protocol :

  • Reactants :
    • 2-Hydroxyethyl intermediate, pentanoic acid vinyl ester.
  • Conditions :
    • Lipase CAL-B, toluene, 40°C, 72 h.
  • Yield : 47% (greener but less efficient).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Piperidine Substitution : Excess piperidine (1.5 eq.) improves core formation to 81%.
  • Esterification : Steglich conditions outperform acid-catalyzed methods (82% vs. 63%).

Purification Strategies

  • Recrystallization : Acetonitrile/diethyl ether yields >95% purity.
  • Chromatography : Required for alkylation intermediates (Rf = 0.3 in hexane:EtOAc).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated precursor (e.g., 6-bromo-1,3-dioxo-1H-benzo[de]isoquinoline derivative) with piperidine in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) under reflux, using triethylamine (TEA) as a base. Post-reaction, precipitation with water followed by recrystallization from ethanol yields high-purity crystals (86% yield reported for analogous ethyl ester derivatives) . Purity optimization involves monitoring reaction progress via TLC, optimizing stoichiometric ratios (e.g., excess piperidine), and employing gradient recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming its regiochemistry?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation, intermolecular interactions (e.g., C–H···O hydrogen bonds forming zig-zag chains in the orthorhombic Pna2₁ space group) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidinyl protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms ester linkage integrity .
  • FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹ for naphthalimide and ester groups) .

Q. How does the piperidin-1-yl substituent influence the compound’s photophysical properties and solubility?

  • Methodological Answer : The piperidinyl group enhances solubility in polar aprotic solvents (e.g., DMSO, ethanol) via hydrogen-bond acceptor capacity. Its electron-donating nature increases intramolecular charge transfer (ICT) in the 1,8-naphthalimide core, red-shifting absorption/emission spectra. Solubility can be quantified via UV-Vis spectroscopy in solvent gradients, while photostability is assessed under controlled irradiation (e.g., λ = 365 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict reactivity and guide synthetic modifications of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., piperidine substitution at C6).
  • Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states for piperidine substitution, optimizing activation energy barriers.
  • Solvent Effects : COSMO-RS simulations predict solubility and reaction yields in alternative solvents (e.g., replacing NMP with DMF) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or crystallographic disorder)?

  • Methodological Answer :

  • Dynamic NMR : Resolves conformational exchange broadening (e.g., piperidine ring puckering) by variable-temperature experiments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies due to isotopic patterns.
  • Crystallographic Refinement : Apply disorder modeling (e.g., PART instructions in SHELXL) for ambiguous electron density regions. Validate via R-factor convergence and residual maps .

Q. What experimental designs (e.g., DOE, kinetic studies) optimize reaction conditions for scale-up or derivative synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : A factorial design (e.g., 3² for temperature and reagent ratio) identifies optimal conditions (e.g., 383 K, 5:1 piperidine:bromo precursor). Response surface methodology (RSM) maximizes yield/purity .
  • Kinetic Profiling : Pseudo-first-order rate constants (k) are derived via in-situ IR or HPLC to model substituent effects on reaction rates.
  • Scale-Up Considerations : Assess thermal stability (DSC/TGA) and mixing efficiency (Reynolds number in stirred-tank reactors) .

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